

Spectroscopic Profile of 1-Bromo-4-iodobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-4-iodobenzene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-4-iodobenzene**, a key intermediate in organic synthesis and drug development. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for **1-bromo-4-iodobenzene** are summarized in the tables below, providing a clear and concise reference for researchers.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.46	Doublet	8.4	2H, Ar-H ortho to Br
7.15	Doublet	8.4	2H, Ar-H ortho to I

Note: Data acquired in CDCl₃ at 300 MHz. Chemical shifts are referenced to TMS (0 ppm).^[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts

Chemical Shift (ppm)	Assignment
138.4	C-I
132.3	C-H ortho to I
129.0	C-H ortho to Br
93.1	C-Br

Note: Data acquired in CDCl₃.

Infrared (IR) Spectroscopy Data

Table 3: Principal IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	Weak	C-H stretch (aromatic)
1570	Medium	C=C stretch (aromatic)
1470	Strong	C=C stretch (aromatic)
1060	Strong	C-H in-plane bend
1000	Strong	C-H in-plane bend
810	Strong	C-H out-of-plane bend (p-disubstituted)
680	Strong	C-Br stretch
500	Medium	C-I stretch

Note: Spectrum obtained from a KBr pellet.[\[2\]](#)

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
282	100	[M] ⁺ (molecular ion with ⁷⁹ Br)
284	97	[M] ⁺ (molecular ion with ⁸¹ Br)
155	40	[M - I] ⁺
76	35	[C ₆ H ₄] ⁺

Note: Electron Ionization (EI) at 70 eV.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A solution of **1-bromo-4-iodobenzene** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. The spectrum is acquired on a 300 MHz NMR spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a larger number of scans (e.g., 1024) is necessary due to the low natural abundance of the ¹³C isotope, with a longer relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Solid Sample Preparation (KBr Pellet Method)

Approximately 1-2 mg of **1-bromo-4-iodobenzene** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded,

typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.[4][5][6]

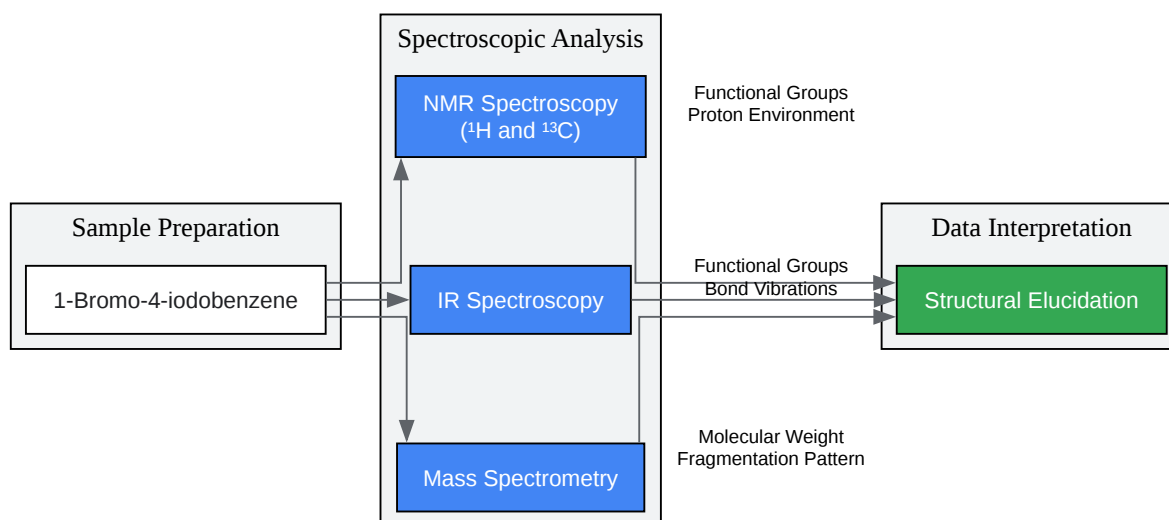
Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry

A solid sample of **1-bromo-4-iodobenzene** is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization into the ion source, which is maintained under high vacuum. In the ion source, the gaseous molecules are bombarded with a beam of electrons with an energy of 70 eV.[7][8][9] This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-bromo-4-iodobenzene**.



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Caption: Workflow for the spectroscopic characterization of **1-Bromo-4-iodobenzene**.

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